

TIS108: A Technical Guide to its Impact on Plant Hormone Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that play crucial roles in various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. By inhibiting the production of SLs, **TIS108** provides a powerful chemical tool to dissect the intricate roles of these hormones and their crosstalk with other phytohormone signaling pathways. This technical guide offers an in-depth overview of **TIS108**, its mechanism of action, its quantifiable effects on plant phenotype and gene expression, and its complex interactions with other key plant hormones such as auxins, cytokinins, gibberellins, and abscisic acid. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and application in academic and industrial settings.

Core Mechanism of TIS108 Action

TIS108 primarily functions by inhibiting the biosynthesis of strigolactones. While the precise molecular target is still under investigation, evidence suggests that **TIS108**, as a triazole derivative, likely targets a cytochrome P450 monooxygenase involved in the SL biosynthetic pathway. One of the key enzymes in this pathway is MAX1, which is responsible for converting carlactone to carlactonoic acid, a crucial step in the formation of bioactive strigolactones. By blocking this step, **TIS108** effectively reduces the endogenous levels of various strigolactones,



such as 2'-epi-5-deoxystrigol (epi-5DS) in rice.[1] This inhibition triggers a range of physiological and molecular responses in plants, mimicking the phenotypes of SL-deficient mutants.

Quantitative Effects of TIS108 on Plant Phenotype and Gene Expression

The application of **TIS108** leads to distinct and quantifiable changes in plant morphology and gene expression. These effects are dose-dependent and can often be reversed by the coapplication of a synthetic strigolactone analog, GR24.

Phenotypic Changes

Plant Species	Phenotypic Trait	TIS108 Concentration	Observed Effect	Citation
Arabidopsis thaliana	Number of Rosette Branches	1 μΜ	Significant increase in branch number	[1]
3 μΜ	Further increase in branch number	[1]		
Root Hair Elongation	1 μΜ	Repressed root hair elongation	[1]	_
Oryza sativa (Rice)	Tillering	Not specified	Increased tiller number	
Gossypium hirsutum (Cotton)	Fiber Elongation	Not specified	Impeded fiber elongation	[2]
Fiber Cell Wall Thickness	Not specified	Thinner cell walls	[2]	

Gene Expression Changes

Treatment with **TIS108** induces a feedback response in the strigolactone biosynthesis pathway, leading to the upregulation of early biosynthesis genes.



Plant Species	Gene	TIS108 Concentration	Fold Change in Expression (relative to control)	Citation
Arabidopsis thaliana	MAX3 (CCD7)	1 μΜ	~2.5-fold increase	[1]
MAX4 (CCD8)	1 μΜ	~3-fold increase	[1]	_
Gossypium hirsutum (Cotton)	DWARF27 (D27)	Not specified	Downregulated	[2]
Ketoacyl-CoA Synthase (KCS) genes	Not specified	Downregulated	[2]	

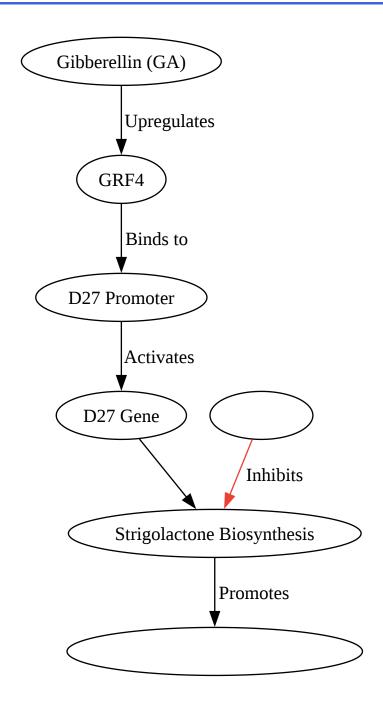
Interaction of TIS108 with Other Plant Hormone Signaling Pathways

The inhibition of strigolactone biosynthesis by **TIS108** has cascading effects on other hormone signaling pathways, revealing a complex network of interactions that fine-tune plant growth and development.

Gibberellin (GA) Signaling

Recent studies in cotton have elucidated a direct link between gibberellins and strigolactones. GAs appear to act upstream of SLs, promoting the expression of the SL biosynthesis gene D27.[2] Consequently, the inhibitory effect of **TIS108** on SL-mediated processes, such as fiber development, cannot be reversed by the application of GA.[2] This suggests a hierarchical relationship where GAs initiate a signaling cascade that is subsequently modulated by SLs.





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Cytokinin (CK) Signaling

The interplay between strigolactones and cytokinins is complex and appears to be context-dependent. In ipecac, both **TIS108** and the cytokinin kinetin were found to stimulate adventitious shoot formation.[3] This suggests a potential synergistic or parallel action in promoting shoot regeneration. However, in other contexts, SLs and cytokinins can have



antagonistic effects on shoot branching. The precise molecular mechanisms underlying the **TIS108**-cytokinin interaction require further investigation.

Auxin Signaling

The relationship between strigolactones and auxin is multifaceted, with evidence for both synergistic and antagonistic interactions depending on the developmental process. While direct quantitative data on the effect of **TIS108** on auxin homeostasis is limited, it is known that SLs can modulate auxin transport. Therefore, by reducing SL levels, **TIS108** may indirectly influence local auxin concentrations and responses.

Abscisic Acid (ABA) Signaling

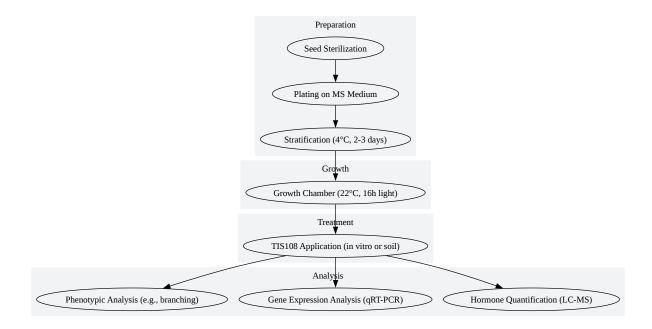
The interaction between strigolactones and abscisic acid is particularly evident in plant responses to abiotic stress. ABA is known to promote the expression of SL biosynthesis genes, and SLs, in turn, can modulate ABA signaling. This suggests a feedback loop where both hormones work in concert to regulate stress responses.

Experimental Protocols Plant Growth and TIS108 Treatment in Arabidopsis thaliana

- Plant Material and Growth Conditions:
 - Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.
 - Sterilize seeds using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton
 X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.
 - Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
 - Stratify seeds at 4°C for 2-3 days in the dark.
 - Grow plants in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
- TIS108 Treatment:



- Prepare a stock solution of **TIS108** (e.g., 10 mM in DMSO).
- \circ For in vitro assays, add **TIS108** to the molten MS medium after autoclaving to the desired final concentration (e.g., 1-10 μ M).
- For soil-grown plants, drench the soil with a **TIS108** solution or use a foliar spray.



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Quantification of Strigolactones by LC-MS/MS

- Extraction:
 - Freeze-dry plant tissue (e.g., roots) and grind to a fine powder.
 - Extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 13C-labeled GR24).
 - Evaporate the solvent and resuspend the residue in a solution compatible with LC-MS analysis.
- LC-MS/MS Analysis:
 - Use a reverse-phase C18 column for chromatographic separation.
 - Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid.
 - Detect and quantify strigolactones using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- · RNA Extraction and cDNA Synthesis:
 - Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).
 - Treat RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
- qRT-PCR:



- Design gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN or UBIQUITIN).
- Perform the qRT-PCR reaction using a SYBR Green-based master mix.
- \circ Analyze the data using the 2- $\Delta\Delta$ Ct method to calculate the relative fold change in gene expression.

Conclusion and Future Perspectives

TIS108 is an invaluable tool for dissecting the complex roles of strigolactones in plant biology. Its specific inhibition of SL biosynthesis allows for detailed studies of SL-dependent processes and their intricate crosstalk with other hormone signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted functions of strigolactones. Future research should focus on identifying the precise molecular target of TIS108, further unraveling the complex hormonal network that governs plant development, and exploring the potential of TIS108 and similar compounds in agricultural applications, such as controlling parasitic weeds or modifying plant architecture for improved crop yields.

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- To cite this document: BenchChem. [TIS108: A Technical Guide to its Impact on Plant Hormone Signaling]. BenchChem, [2025]. [Online PDF]. Available at:



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